N-(2,5-difluorophenyl)thian-3-amine
Description
N-(2,5-Difluorophenyl)thian-3-amine is a sulfur-containing heterocyclic amine featuring a six-membered thiane ring (a saturated sulfur-containing cyclohexane analog) substituted at the 3-position with an amine group. The amine is further functionalized with a 2,5-difluorophenyl moiety. This compound’s structural uniqueness arises from the combination of a saturated thiane core and electron-withdrawing fluorine substituents on the aromatic ring.
Properties
Molecular Formula |
C11H13F2NS |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)thian-3-amine |
InChI |
InChI=1S/C11H13F2NS/c12-8-3-4-10(13)11(6-8)14-9-2-1-5-15-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
SFZQNUYAZCXWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,5-difluorophenyl)thian-3-amine typically involves the reaction of 2,5-difluoroaniline with thian-3-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization
Chemical Reactions Analysis
N-(2,5-difluorophenyl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,5-difluorophenyl)thian-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)thian-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with 3-Chloro-N-phenyl-phthalimide ()
Structural Differences :
- Core Heterocycle : 3-Chloro-N-phenyl-phthalimide contains a fused aromatic imide ring system, whereas N-(2,5-difluorophenyl)thian-3-amine features a saturated thiane ring.
- Substituents : The phthalimide derivative has a chloro substituent at the 3-position and a phenyl group, while the target compound employs a 2,5-difluorophenyl group.
Functional Implications :
- Electronic Effects: Fluorine’s high electronegativity (vs.
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, which are heat-resistant polymers . By contrast, the thiane core in the target compound could offer conformational flexibility, possibly favoring interactions in drug-receptor binding.
Table 1 : Key Structural and Functional Comparisons
| Property | This compound | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | Saturated thiane ring | Fused aromatic imide rings |
| Aromatic Substituents | 2,5-Difluorophenyl | Chlorine (3-position) |
| Potential Application | Medicinal chemistry (inferred) | Polymer synthesis |
| Electron-Withdrawing Effect | High (F) | Moderate (Cl) |
Comparison with (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide ()
Structural Differences :
- Core Heterocycle : The patent compound includes a pyrazolo[1,5-a]pyrimidine scaffold linked to a pyrrolidine ring, while the target compound uses a simpler thiane ring.
- Substituents : Both share a 2,5-difluorophenyl group, but the patent compound incorporates additional hydroxyl and carboxamide moieties.
Functional Implications :
- Bioactivity : The patent compound is a TRK kinase inhibitor, highlighting the role of fluorine in enhancing metabolic stability and target binding . The difluorophenyl group may contribute to hydrophobic interactions in the kinase active site.
- Synthetic Complexity : The target compound’s simpler structure (lacking fused heterocycles) may offer advantages in synthetic scalability compared to the multi-step process described in .
Table 2 : Pharmacological and Synthetic Comparisons
| Property | This compound | Patent TRK Inhibitor |
|---|---|---|
| Molecular Complexity | Low (single heterocycle) | High (fused heterocycles) |
| Fluorine Substituents | 2,5-Difluorophenyl | 2,5-Difluorophenyl |
| Bioactivity | Undocumented (inferred potential) | TRK inhibition (anti-cancer) |
| Synthetic Steps | Likely fewer | Multi-step (e.g., reduction, coupling) |
Comparison with 4-(3-Nitrophenyl)-N-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine ()
Structural Differences :
Functional Implications :
- Electronic Properties : The nitro group (strong electron-withdrawing) and trifluoromethoxy (moderate electron-withdrawing) in may reduce electron density more significantly than fluorine, affecting solubility and reactivity.
- Applications : Thiazole amines are common in agrochemicals and pharmaceuticals due to their stability and hydrogen-bonding capacity. The thiane analog’s saturated structure could reduce metabolic oxidation, improving pharmacokinetics.
Table 3 : Substituent and Stability Comparisons
| Property | This compound | 4-(3-Nitrophenyl)-N-(4-(Trifluoromethoxy)phenyl)thiazol-2-amine |
|---|---|---|
| Aromaticity | Non-aromatic (saturated) | Aromatic (thiazole) |
| Key Substituents | 2,5-Difluorophenyl | 3-Nitrophenyl, CF3O-Ph |
| Electron-Withdrawing Groups | 2×F | NO2, CF3O |
| Calculated logP (est.) | ~2.5 (moderate lipophilicity) | ~3.8 (higher lipophilicity) |
Biological Activity
N-(2,5-difluorophenyl)thian-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a thian-3-amine moiety linked to a 2,5-difluorophenyl group. Its molecular formula is , with a molecular weight of approximately 229.29 g/mol. The presence of fluorine atoms enhances its chemical stability and binding affinity to biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
This compound has also shown anticancer properties in several studies. It was evaluated for its cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (lung cancer) | 10.0 | Disruption of mitochondrial function |
These findings suggest that the compound may modulate several signaling pathways involved in cell survival and proliferation.
The mechanism of action for this compound is under investigation but appears to involve:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
- Cellular Pathways : It influences cellular processes such as apoptosis and cell cycle regulation.
- Fluorine Effects : The fluorine substituents enhance binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Study on Anticancer Activity :
- Researchers tested the compound against a panel of cancer cell lines and observed significant cytotoxicity in HeLa cells, indicating its potential as a chemotherapeutic agent.
-
Antimicrobial Efficacy :
- In a comparative study, this compound was found to be more effective than traditional antibiotics against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
